4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom at the 4-position and a fluorophenyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones or β-keto esters under acidic or basic conditions can yield pyrazoles.
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Bromination: : The introduction of the bromine atom at the 4-position can be achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminium tribromide.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling. This involves the reaction of a boronic acid derivative of fluorobenzene with the brominated pyrazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions. Solvents like toluene or ethanol are often employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Products from coupling reactions include biaryl compounds or other extended aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group can enhance the compound’s bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with a similar fluorophenyl group but lacking the pyrazole ring.
4-Bromo-1H-pyrazole: Similar pyrazole structure but without the fluorophenyl group.
4-Fluoro-1H-pyrazole: Contains the pyrazole ring and fluorine but lacks the bromine atom.
Uniqueness
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is unique due to the combination of the bromine atom and the fluorophenyl group on the pyrazole ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFXEHOEQLJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650526 | |
Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-56-5 | |
Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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